molecular formula C10H11IO2 B13673129 Methyl 6-iodo-2,3-dimethylbenzoate

Methyl 6-iodo-2,3-dimethylbenzoate

Cat. No.: B13673129
M. Wt: 290.10 g/mol
InChI Key: YOQQMOQAOVBEKY-UHFFFAOYSA-N
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Description

Methyl 6-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 6, 2, and 3 on the benzene ring are replaced by iodine, methyl, and methyl groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-iodo-2,3-dimethylbenzoate typically involves the iodination of a precursor compound, such as 2,3-dimethylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. The resulting 6-iodo-2,3-dimethylbenzoic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted benzoates.

    Oxidation: Products include 6-iodo-2,3-dimethylbenzoic acid and 6-iodo-2,3-dimethylbenzaldehyde.

    Reduction: Products include 6-iodo-2,3-dimethylbenzyl alcohol.

Scientific Research Applications

Methyl 6-iodo-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential pharmacological properties and as a building block in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-iodo-2,3-dimethylbenzoate depends on the specific application and reaction it is involved in. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the methyl and ester groups undergo transformations through electron transfer processes facilitated by the respective reagents .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dimethylbenzoate: Lacks the iodine substituent, resulting in different reactivity and applications.

    Methyl 6-bromo-2,3-dimethylbenzoate: Similar structure but with bromine instead of iodine, leading to different reactivity due to the halogen’s properties.

    Methyl 6-chloro-2,3-dimethylbenzoate: Another halogenated analog with chlorine, exhibiting distinct chemical behavior.

Uniqueness

Methyl 6-iodo-2,3-dimethylbenzoate is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. Iodine’s larger atomic size and lower electronegativity compared to other halogens make it a versatile intermediate in organic synthesis, enabling the formation of a wide range of derivatives .

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 6-iodo-2,3-dimethylbenzoate

InChI

InChI=1S/C10H11IO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3

InChI Key

YOQQMOQAOVBEKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)C(=O)OC)C

Origin of Product

United States

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